

Technical Guide: Crystal Structure of *cis*-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

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Compound of Interest

Compound Name:	<i>Boc-2-amino-1-cyclohexanecarboxylic acid</i>
Cat. No.:	B1275645

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for *cis*-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. Due to the absence of publicly available crystallographic data for the corresponding *cis*-2-amino-1-cyclohexanecarboxylic acid isomer, this document presents a detailed examination of the *cis*-3-isomer as a structurally related analogue. The information contained herein, including precise molecular dimensions, intermolecular interactions, and experimental protocols, serves as a valuable resource for researchers in medicinal chemistry, materials science, and drug development. The compound, a derivative of γ -aminobutyric acid (GABA), crystallizes in the triclinic space group P1 with two molecules in the asymmetric unit. The crystal structure is characterized by a network of intermolecular N—H \cdots O and O—H \cdots O hydrogen bonds, which form one-dimensional strands along the crystallographic b-axis. An intramolecular N—H \cdots O hydrogen bond is also observed, contributing to the conformational stability of the molecule.

Crystallographic Data

The crystal structure of *cis*-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid was determined by single-crystal X-ray diffraction. A summary of the crystal data and structure refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	<chem>C12H21NO4</chem>
Formula Weight	243.30
Crystal System	Triclinic
Space Group	P1
a (Å)	5.854 (1)
b (Å)	10.000 (2)
c (Å)	23.014 (5)
α (°)	85.64 (2)
β (°)	88.68 (2)
γ (°)	88.51 (2)
Volume (Å ³)	1342.6 (4)
Z	4
Temperature (K)	296 (2)
Radiation (Å)	Mo Kα ($\lambda = 0.71073$)
Density (calculated) (Mg m ⁻³)	1.204
Absorption Coefficient (mm ⁻¹)	0.09
F(000)	528
Crystal Size (mm)	0.56 × 0.46 × 0.20
θ range for data collection (°)	4.1 to 13.9
Reflections collected	5514
Independent reflections	4822
R_int	0.017
Data / restraints / parameters	4822 / 0 / 325

Goodness-of-fit on F^2	1.03
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.045, wR_2 = 0.110$
R indices (all data)	$R_1 = 0.096, wR_2 = 0.131$

Experimental Protocols

Synthesis and Crystallization

cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid was synthesized from 3-aminobenzoic acid.^[1] The identity of the resulting compound was confirmed using NMR and IR spectroscopy.^[1] Single crystals suitable for X-ray diffraction were obtained from an ethyl acetate solution by slow evaporation of the solvent.^[1]

X-ray Data Collection and Structure Refinement

A colorless block-shaped crystal was used for data collection on a Bruker SMART 1K area-detector diffractometer.^[1] The data were collected at 296(2) K using Mo K α radiation.^[1] A multi-scan absorption correction was applied using SADABS.^[1]

The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms bonded to carbon and oxygen were placed in geometrically calculated positions and treated as riding on their parent atoms. The hydrogen atoms attached to the nitrogen atoms were located in a difference Fourier map and their N-H distances were initially restrained to 0.86 Å.^[1]

Molecular and Crystal Structure

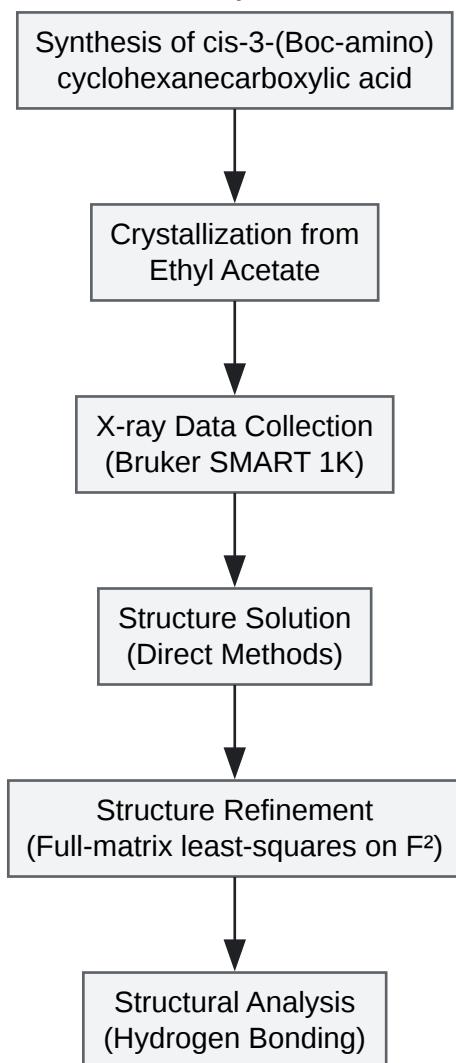
The asymmetric unit of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid contains two independent molecules.^[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds. O—H…O hydrogen bonds lead to the formation of eight-membered rings, described by the graph-set notation $R^{2_2}(8)$.^[1] Additionally, N—H…O hydrogen bonds create one-dimensional strands that extend along the crystallographic b-axis.^[1] An intramolecular N—H…O hydrogen bond is also present in the structure.^[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the crystal structure.

Experimental Workflow for Crystal Structure Determination

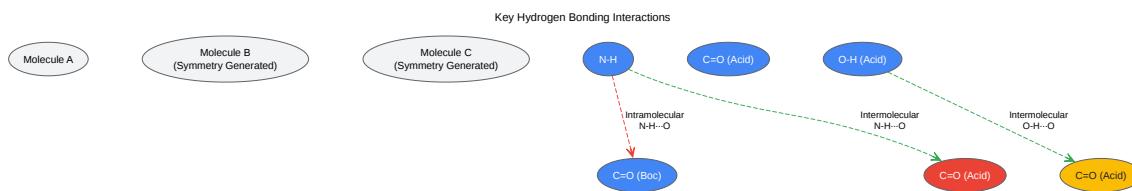


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Caption: Experimental workflow from synthesis to structural analysis.

Intermolecular Interactions

The diagram below provides a simplified representation of the key hydrogen bonding interactions that stabilize the crystal lattice.



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Caption: Simplified diagram of hydrogen bonding interactions.

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References

- 1. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
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